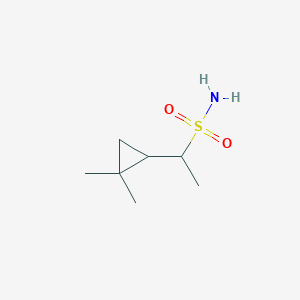
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide: is an organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide typically involves the reaction of 3-fluorobenzaldehyde with difluoromethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
Chemistry:
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is used as a building block in organic synthesis. It is valuable for the development of new fluorinated compounds and for studying the effects of fluorine substitution on chemical reactivity and stability .
Biology:
In biological research, this compound is used to investigate the interactions of fluorinated compounds with biological molecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine:
Its unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
- 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide
- 2,2-Difluoro-2-(3-chlorophenyl)ethanethioamide
Uniqueness:
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in its analogs .
Properties
CAS No. |
1334148-20-7 |
|---|---|
Molecular Formula |
C8H6F3NS |
Molecular Weight |
205.20 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
OMJZSGCVSYJLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=S)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)








![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)


